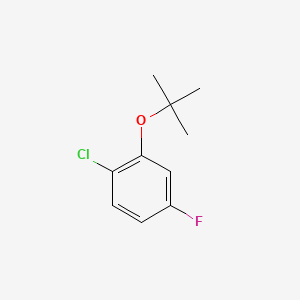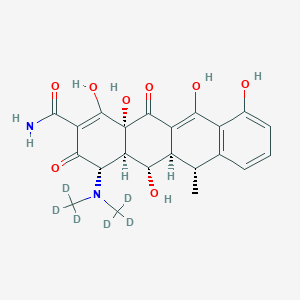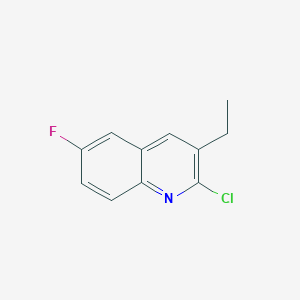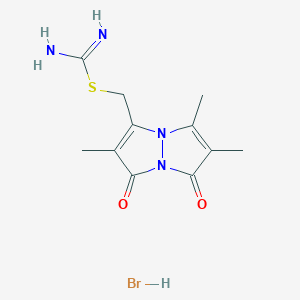![molecular formula C16H10O4 B13707644 2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione](/img/structure/B13707644.png)
2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione is a chemical compound with the molecular formula C16H10O4 and a molecular weight of 266.25 g/mol . This compound is known for its unique structure, which includes a fused anthraquinone and dioxine ring system. It is primarily used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of 2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione typically involves the condensation of 2-bromo-1,4-dihydroxyanthraquinone with amino alcohols . This reaction initially forms 2-substituted amino-1,4-dihydroxy anthraquinone, which is then converted under more stringent reaction conditions into the ring-closed this compound analogue . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research and application needs .
Analyse Chemischer Reaktionen
2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Researchers study its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential medicinal properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of 2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione can be compared with other similar compounds, such as:
Anthraquinone derivatives: These compounds share a similar anthraquinone core but differ in their substituents and ring systems.
Dioxine derivatives: Compounds with a dioxine ring system that may have different functional groups attached.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C16H10O4 |
|---|---|
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
2,3-dihydronaphtho[2,3-h][1,4]benzodioxine-7,12-dione |
InChI |
InChI=1S/C16H10O4/c17-14-9-3-1-2-4-10(9)15(18)13-11(14)5-6-12-16(13)20-8-7-19-12/h1-6H,7-8H2 |
InChI-Schlüssel |
JPNRAFKCDBJGRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-[(Hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid](/img/structure/B13707588.png)









